molecular formula C11H7F3N4O3 B2401252 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine CAS No. 450346-29-9

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine

Cat. No.: B2401252
CAS No.: 450346-29-9
M. Wt: 300.197
InChI Key: YZLJHVNNXDQEMG-UHFFFAOYSA-N
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Description

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine is a chemical compound known for its unique structural features and potential applications in various fields. It contains a nitro group, a trifluoromethyl group, and a phenoxy group attached to a pyrimidine ring, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine typically involves the following steps:

    Nitration: Introduction of the nitro group into the pyrimidine ring.

    Substitution: Substitution of a hydrogen atom with the trifluoromethyl group on the phenoxy ring.

    Coupling: Coupling of the phenoxy group to the pyrimidine ring.

Industrial Production Methods: Industrial production methods may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The phenoxy group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

  • 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
  • N,N-dimethyl-5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
  • This compound derivatives

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O3/c12-11(13,14)6-2-1-3-7(4-6)21-10-8(18(19)20)9(15)16-5-17-10/h1-5H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLJHVNNXDQEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328189
Record name 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

450346-29-9
Record name 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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